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molecular formula C8H10N2O4S B187329 N,N-Dimethyl 3-nitrobenzenesulfonamide CAS No. 26199-83-7

N,N-Dimethyl 3-nitrobenzenesulfonamide

Cat. No. B187329
M. Wt: 230.24 g/mol
InChI Key: SIAFPFYUZDZDQD-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

To a solution of the above N,N-dimethyl-3-nitro-benzenesulfonamide (20.4 mmol, 4.7 g) in ethanol (50 mL) was added SnCl2 (105 mmol, 19.9 g) and the mixture was refluxed for 1 hour. Upon cooling, the solvent was removed in vacuo. Ethyl acetate (200 mL) and NaHCO3 (sat, 100 mL) were added to the residue followed by another 200 mL ethyl acetate and 500 mL water. The phases were separated and the organic phase was washed twice with water. The organic phase was filtered, washed with water (2×100 mL) dried over MgSO4 and evaporated to leave the title compound.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1)(=[O:5])=[O:4].Cl[Sn]Cl>C(O)C>[NH2:12][C:8]1[CH:7]=[C:6]([S:3]([N:2]([CH3:15])[CH3:1])(=[O:5])=[O:4])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-])C
Name
Quantity
19.9 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate (200 mL) and NaHCO3 (sat, 100 mL) were added to the residue
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed twice with water
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered
WASH
Type
WASH
Details
washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)S(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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